![molecular formula C15H13N3O4S B2357628 7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-74-4](/img/structure/B2357628.png)

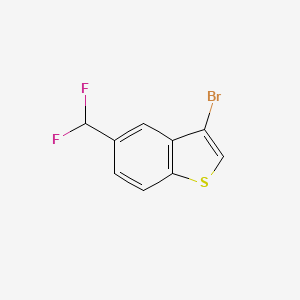

7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the thiazolopyrimidine family and has been found to exhibit promising biological properties. In

Scientific Research Applications

Anticancer Activity

Thiazolopyrimidine derivatives have been extensively studied for their anticancer properties. They have shown promising results in inhibiting the growth of various cancer cell lines, including breast carcinoma (MCF-7), lung adenocarcinoma (A549), and cervical cancer (HeLa) cells . The compound’s ability to interfere with cancer cell proliferation makes it a valuable candidate for further research and development in cancer therapy.

Antimicrobial Properties

Compounds with a thiazolopyrimidine core have demonstrated significant antimicrobial activity. This includes potential against bacteria, fungi, and viruses, making them interesting targets for the development of new antimicrobial agents . The specific compound could be explored for its efficacy against resistant strains of microbes.

Enzyme Inhibition

Thiazolopyrimidines are known to act as inhibitors for various enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . This property can be harnessed to develop new antibacterial drugs that target enzyme pathways unique to pathogenic bacteria.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazolopyrimidine derivatives make them potential candidates for the treatment of inflammatory diseases and pain management . Research into the specific mechanisms of action could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Antiviral Applications

Thiazolopyrimidine compounds have shown potential as antiviral agents. Their ability to bind to HIV TAR RNA suggests that they could be used in the treatment of HIV and other viral infections . Further studies could explore the efficacy of this compound against a broader spectrum of viruses.

Neuroprotective Effects

Some thiazolopyrimidine derivatives exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound’s potential to protect neuronal cells from damage warrants further investigation.

Anticoagulant Usage

Coumarin derivatives, which share structural similarities with the compound , are well-known for their anticoagulant properties, as seen in drugs like warfarin . This compound could be studied for its potential use in preventing blood clots.

Green Chemistry Applications

The synthesis of thiazolopyrimidine derivatives aligns with the principles of green chemistry, emphasizing environmental safety and efficiency . This compound could contribute to the development of sustainable chemical processes.

properties

IUPAC Name |

7-hydroxy-N-[(3-methoxyphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-10-4-2-3-9(7-10)8-16-12(19)11-13(20)17-15-18(14(11)21)5-6-23-15/h2-7,20H,8H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEFIICFBCACDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2357547.png)

![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide](/img/structure/B2357550.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2357553.png)

![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2357555.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2357556.png)

![2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2357558.png)

![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2357563.png)

![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl](/img/structure/B2357568.png)